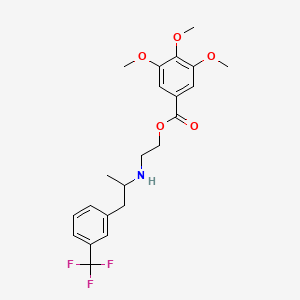
Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethanol group, a trifluoromethylphenethylamino group, and a trimethoxybenzoate group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the preparation of the individual functional groups followed by their sequential coupling. The process may include:
Preparation of 2-(alpha-methyl-m-trifluoromethylphenethylamino) ethanol: This step involves the reaction of alpha-methyl-m-trifluoromethylphenethylamine with an appropriate ethanol derivative under controlled conditions.
Synthesis of 3,4,5-trimethoxybenzoic acid: This can be achieved through the methylation of gallic acid or its derivatives.
Coupling Reaction: The final step involves the esterification of 2-(alpha-methyl-m-trifluoromethylphenethylamino) ethanol with 3,4,5-trimethoxybenzoic acid in the presence of a suitable catalyst and under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group may yield aldehydes or carboxylic acids, while reduction of nitro groups may produce amines.
Scientific Research Applications
Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
73927-53-4 |
|---|---|
Molecular Formula |
C22H26F3NO5 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H26F3NO5/c1-14(10-15-6-5-7-17(11-15)22(23,24)25)26-8-9-31-21(27)16-12-18(28-2)20(30-4)19(13-16)29-3/h5-7,11-14,26H,8-10H2,1-4H3 |
InChI Key |
GZHNTHZSWBYEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















